7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride
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Overview
Description
7-Azaspiro[35]nonane-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl It is a spirocyclic compound, which means it contains a unique ring structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-azaspiro[3.5]nonane-2-carbonitrile hydrochloride typically involves multiple steps. One common method starts with N-Boc-4-piperidone as a raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper and trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product with high purity .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents and raw materials used are economical and readily available, making the process suitable for batch production .
Chemical Reactions Analysis
Types of Reactions: 7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-azaspiro[3.5]nonane-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 2-Azaspiro[3.5]nonane hydrochloride
- 7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride
Comparison: Compared to these similar compounds, 7-azaspiro[3.5]nonane-2-carbonitrile hydrochloride is unique due to its specific spirocyclic structure and the presence of a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
2304951-87-7 |
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Molecular Formula |
C9H15ClN2 |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
7-azaspiro[3.5]nonane-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c10-7-8-5-9(6-8)1-3-11-4-2-9;/h8,11H,1-6H2;1H |
InChI Key |
FHCBUIHRAXWEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(C2)C#N.Cl |
Origin of Product |
United States |
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